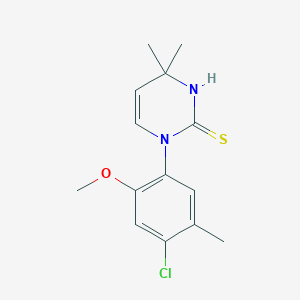

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a substituted dihydropyrimidine derivative characterized by a thiol group at the 2-position and a 4,4-dimethyl substituent on the pyrimidine ring. The aromatic substituent at the 1-position consists of a 4-chloro-2-methoxy-5-methylphenyl group, contributing to its unique electronic and steric properties. Its molecular formula is C₁₄H₁₇ClN₂OS, with a molecular weight of 296.82 g/mol (calculated based on atomic masses). The compound is typically stored at +4°C and has a purity of 95% .

Properties

IUPAC Name |

3-(4-chloro-2-methoxy-5-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-9-7-11(12(18-4)8-10(9)15)17-6-5-14(2,3)16-13(17)19/h5-8H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQNQYMUAAIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, with the CAS number 1142212-57-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiol reagents. The specific synthetic routes can vary but generally include steps that ensure the incorporation of the chloro and methoxy groups at the para positions on the aromatic ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives, which share structural similarities with our compound. For example, compounds with thiosemicarbazone moieties have been shown to induce apoptosis in cancer cell lines such as K562 and A549. The mechanisms often involve mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TSC-Cl | K562 | ~10 | Apoptosis induction via mitochondrial disruption |

| TSC-Me | A549 | 0.04 | ROS generation leading to cell death |

Antimicrobial Activity

Some pyrimidine derivatives have demonstrated antimicrobial properties against multidrug-resistant strains. While specific data for 1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is limited, related compounds have shown MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds promote apoptosis through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, triggering cell death pathways.

Case Studies

A notable study evaluated a series of thiosemicarbazone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications significantly influenced their potency and selectivity against cancer cells compared to normal cells .

Another investigation focused on the pharmacokinetics and toxicity profiles of pyrimidine derivatives similar to our compound. These studies reported acceptable toxicity levels and favorable pharmacokinetic properties, suggesting potential for therapeutic applications .

Chemical Reactions Analysis

Key Reactivity Sites

The molecule’s reactivity is dominated by three functional regions:

-

Thiol (-SH) group : Prone to oxidation, nucleophilic substitution, and disulfide formation.

-

Dihydropyrimidine ring : Susceptible to ring-opening reactions, oxidation, or further substitution.

-

Aryl substituents : The 4-chloro, 2-methoxy, and 5-methyl groups on the phenyl ring may participate in electrophilic substitution or dehalogenation.

3.2. Thiol-Specific Reactions

-

Oxidation : The thiol group oxidizes to sulfonic acid () under strong oxidizing agents (e.g., ) .

-

Alkylation : Reacts with alkyl halides (e.g., ) to form thioethers () .

-

Disulfide Formation : Air or mild oxidants (e.g., ) convert to dimers .

3.3. Ring Functionalization

-

Electrophilic Aromatic Substitution : The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the methoxy group .

-

Dechlorination : The 4-chloro substituent can be replaced via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under inert conditions .

Reactivity with Heterocycles

The dihydropyrimidine core participates in cycloaddition and annulation reactions:

-

With α,β-Unsaturated Carbonyls : Forms fused pyridine derivatives via [4+2] cycloaddition (Table 1) .

-

Nucleophilic Attack : The thiol group reacts with epoxides or aziridines to generate thioether-linked hybrids .

Table 1 : Selected Reactions of the Dihydropyrimidine Core

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous dihydropyrimidine-2-thiol derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Dihydropyrimidine-2-thiol Derivatives

*Calculated molecular weights based on atomic masses.

Key Observations:

Substituent Effects: The chloro and methoxy groups in the target compound enhance its lipophilicity compared to analogs with methyl or ethoxy substituents . The 1,3-benzodioxol substituent (262.33 g/mol) introduces a fused bicyclic system, likely influencing π-π stacking interactions and metabolic stability .

Physical Properties: The predicted pKa of the benzodioxol derivative (11.96) suggests lower acidity compared to the target compound, which may affect protonation states under physiological conditions .

Commercial and Handling Considerations :

- The target compound and its 4-methylphenyl analog are typically stocked with 95% purity, while others (e.g., 2,4-dimethylphenyl derivative) are available at higher costs (e.g., $180/500 mg) .

- The benzodioxol derivative is classified as an irritant , necessitating specialized handling .

Notes

- Synthesis : The dihydropyrimidine core is synthesized via cyclocondensation reactions, with substituents introduced via aromatic coupling or post-modification.

- Applications : These compounds are explored as kinase inhibitors or antimicrobial agents, with substituents dictating target specificity .

- Limitations : Data on biological activity for the target compound are sparse compared to fluorinated or benzodioxol-containing analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-methoxy-5-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions using substituted benzaldehydes, thiourea, and β-keto esters under acidic conditions. For example, Goswami et al. demonstrated a multi-step approach involving condensation of 4-chloro-2-methoxy-5-methylbenzaldehyde with thiourea and a β-keto ester, followed by cyclization under reflux with p-toluenesulfonic acid as a catalyst. Yields up to 68% were achieved after purification via column chromatography using ethyl acetate/hexane gradients .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the aromatic and dihydropyrimidine ring protons. IR spectroscopy identifies the thiol/thione C=S stretch (~1200 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, a related dihydropyrimidine-thione structure was refined using SHELXL, confirming the thione tautomer in the solid state .

Advanced Research Questions

Q. How to design experiments to optimize synthesis yield under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like catalyst type (e.g., Lewis acids vs. Brønsted acids), temperature (80–120°C), and solvent polarity. Use response surface methodology (RSM) to model interactions.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize quenching/purification steps. Goswami et al. highlighted the role of p-toluenesulfonic acid in enhancing cyclization efficiency .

Q. How to resolve contradictions in NMR data interpretation caused by tautomerism?

- Methodological Answer :

- 2D NMR Techniques : Employ - COSY and HSQC to assign overlapping signals.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for both thiol and thione tautomers.

- Crystallographic Confirmation : SCXRD (e.g., as in Anuradha et al.’s study) definitively identifies the dominant tautomer in the solid state .

Q. What computational methods predict the reactivity of the thiol group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites. Molecular electrostatic potential (MEP) maps visualize electron-rich regions.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess thiol group participation in hydrogen bonding or covalent adduct formation.

Q. How to analyze structural distortions in the dihydropyrimidine ring using crystallographic data?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to refine SCXRD data, focusing on torsional angles and planarity deviations. Compare with related structures (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) to identify substituent effects on ring conformation .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) influencing crystal packing.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solvent Effects : Recalculate TD-DFT spectra with explicit solvent models (e.g., PCM for methanol).

- Aggregation Studies : Conduct concentration-dependent UV-Vis experiments to rule out aggregation-induced spectral shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.